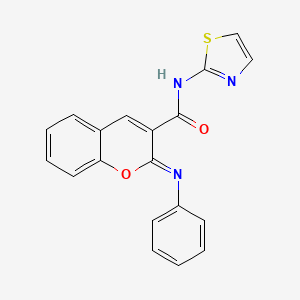
(2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide, also known as PTCC, is a heterocyclic compound with potential applications in scientific research. PTCC is a member of the chromene family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of (2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the formation of a complex with the target enzyme. This complex may prevent the enzyme from binding to its substrate or may inhibit its catalytic activity. Further studies are needed to elucidate the exact mechanism of action of (2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide.
Biochemical and Physiological Effects:
(2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its enzyme inhibitory activity, the compound has been shown to have antioxidant and anti-inflammatory properties. These effects may be related to the compound's ability to scavenge reactive oxygen species and modulate the expression of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, the compound has been shown to have low toxicity in vitro, making it a potentially safe and effective tool for studying enzyme inhibition and other biological processes. However, one limitation of using (2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is its limited solubility in water, which may make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several potential future directions for research on (2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide. One area of interest is the development of (2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide derivatives with improved solubility and potency. Another potential direction is the investigation of (2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide's activity against other enzymes and biological targets. Finally, the therapeutic potential of (2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide for the treatment of hyperpigmentation and type 2 diabetes could be explored further in preclinical and clinical studies.
Méthodes De Synthèse
(2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide can be synthesized by the condensation reaction between 2-aminothiazole and 2-hydroxychalcone in the presence of acetic acid. The reaction yields a yellow solid that can be purified by recrystallization. The purity of the compound can be confirmed by melting point determination and spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
(2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been studied for its ability to inhibit the activity of certain enzymes, including tyrosinase and α-glucosidase. Tyrosinase is an enzyme involved in the synthesis of melanin, while α-glucosidase is involved in the breakdown of carbohydrates. Inhibition of these enzymes could have therapeutic implications for the treatment of conditions such as hyperpigmentation and type 2 diabetes.
Propriétés
IUPAC Name |
2-phenylimino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c23-17(22-19-20-10-11-25-19)15-12-13-6-4-5-9-16(13)24-18(15)21-14-7-2-1-3-8-14/h1-12H,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGPMFQEVQKWNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2618779.png)
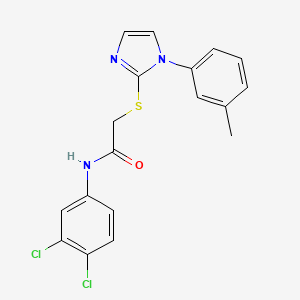
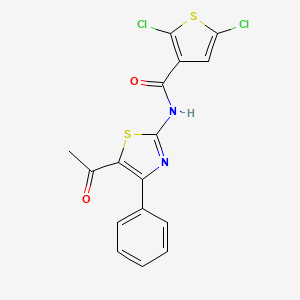
![(E)-2-cyano-N-(4-ethoxyphenyl)-3-[1-(naphthalen-1-ylmethyl)indol-3-yl]prop-2-enamide](/img/structure/B2618784.png)

![Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2618790.png)
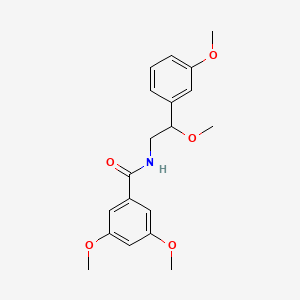
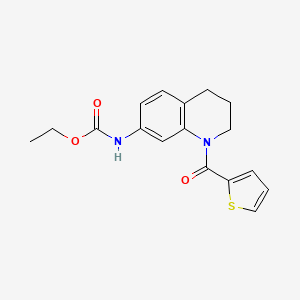
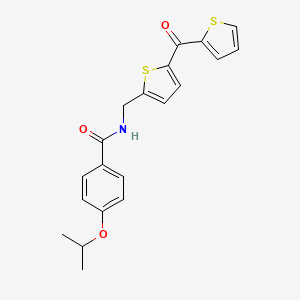
![6-(2-Methoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![4-(benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide](/img/structure/B2618795.png)
![N-(3,4-difluorophenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2618797.png)
![3-methyl-2-oxo-N-(2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2618799.png)
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2618802.png)